molecular formula CH4BP+ B082472 Boranylidene(methyl)phosphanium CAS No. 14975-23-6

Boranylidene(methyl)phosphanium

Cat. No.: B082472
CAS No.: 14975-23-6
M. Wt: 57.83 g/mol
InChI Key: YPMJBIURPWHOCR-UHFFFAOYSA-N
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Description

Boranylidene(methyl)phosphanium is an organophosphorus compound with the molecular formula CH₈BP It is a unique compound due to its combination of boron and phosphorus atoms, which imparts distinctive chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Boranylidene(methyl)phosphanium can be synthesized through several methods. One common approach involves the reaction of methylphosphine with borane. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. The general reaction can be represented as: [ \text{CH₃PH₂ + BH₃ → CH₃PH₂BH₃} ]

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the synthesis involves similar methods as in laboratory settings but with optimized conditions for higher yields and purity. This includes the use of advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Boranylidene(methyl)phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-phosphorus oxides.

    Reduction: Reduction reactions can yield boron-phosphorus hydrides.

    Substitution: It can participate in substitution reactions where the boron or phosphorus atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed:

    Oxidation: Boron-phosphorus oxides.

    Reduction: Boron-phosphorus hydrides.

    Substitution: Various substituted boron-phosphorus compounds.

Scientific Research Applications

Boranylidene(methyl)phosphanium has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of boranylidene(methyl)phosphanium involves its interaction with molecular targets through its boron and phosphorus atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved include:

    Nucleophilic Attack: The phosphorus atom can act as a nucleophile, attacking electrophilic centers in other molecules.

    Electrophilic Addition: The boron atom can participate in electrophilic addition reactions, forming new bonds with nucleophiles.

Comparison with Similar Compounds

    Methylphosphine borane: Similar in structure but lacks the boranylidene group.

    Borane-phosphine complexes: These compounds share the boron-phosphorus bond but differ in their substituents.

Uniqueness: Boranylidene(methyl)phosphanium is unique due to its specific combination of boron and phosphorus atoms, which imparts distinctive reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential use in catalysis and material science set it apart from other similar compounds.

Properties

CAS No.

14975-23-6

Molecular Formula

CH4BP+

Molecular Weight

57.83 g/mol

IUPAC Name

boranylidene(methyl)phosphanium

InChI

InChI=1S/CH4BP/c1-3-2/h3H,1H3/q+1

InChI Key

YPMJBIURPWHOCR-UHFFFAOYSA-N

SMILES

B=[PH+]C

Canonical SMILES

[B]=[PH+]C

Origin of Product

United States

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